![molecular formula C18H39NO2Si2 B14187016 N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine CAS No. 834918-91-1](/img/structure/B14187016.png)
N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine: is a synthetic organic compound characterized by its unique structure, which includes two trimethylsilyloxy groups attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trimethylsilyloxy groups: This step involves the silylation of the hydroxyl groups on the cyclohexene ring using reagents such as trimethylsilyl chloride in the presence of a base like pyridine.
N,N-Dipropylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can target the cyclohexene ring, converting it to a cyclohexane ring.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like lithium aluminum hydride (LiAlH4) for reductive substitution.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Biology Medicine : Research is ongoing into its potential use as a pharmaceutical intermediate. Industry : It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyloxy groups can enhance the compound’s stability and reactivity, allowing it to effectively bind to its targets and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine
- N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohexane
Uniqueness: : N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine is unique due to the presence of both the trimethylsilyloxy groups and the cyclohexene ring, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
834918-91-1 |
|---|---|
Formule moléculaire |
C18H39NO2Si2 |
Poids moléculaire |
357.7 g/mol |
Nom IUPAC |
N,N-dipropyl-3,4-bis(trimethylsilyloxy)cyclohex-3-en-1-amine |
InChI |
InChI=1S/C18H39NO2Si2/c1-9-13-19(14-10-2)16-11-12-17(20-22(3,4)5)18(15-16)21-23(6,7)8/h16H,9-15H2,1-8H3 |
Clé InChI |
GHYDJAWAPIWEAM-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1CCC(=C(C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


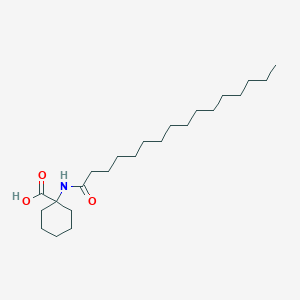
![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)
![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)

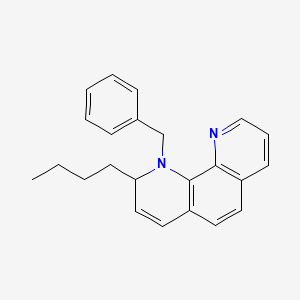
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)

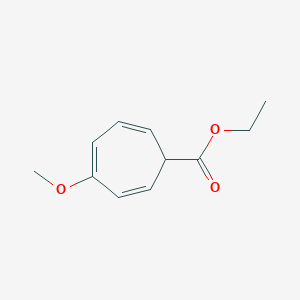
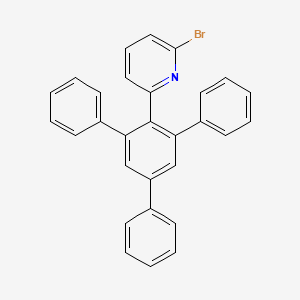

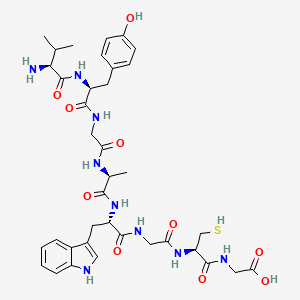
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
